N-[(oxolan-2-yl)methyl]guanidine
Overview
Description
N-[(oxolan-2-yl)methyl]guanidine is a chemical compound with the molecular formula C7H14N4O3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a guanidine group attached to an oxolane ring via a methylene bridge.
Mechanism of Action
Target of Action
Guanidine and its derivatives are known to play a crucial role in various biological functions . They are a privileged structure in many natural products, biochemical processes, and pharmaceuticals .
Mode of Action
Guanidine derivatives are known to exhibit both nucleophilic and electrophilic characters . It can be assumed that the aminal function of guanidine will act as an N-nucleophile in the additions of unsaturated compounds .
Biochemical Pathways
Guanidines are known to serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles .
Result of Action
Guanidine derivatives are known to play key roles in various biological functions .
Action Environment
The chemical properties of guanidine derivatives, featuring both nucleophilic and electrophilic characters, might be influenced by environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxolan-2-yl)methyl]guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents, which react with the amine under mild conditions to yield the desired guanidine compound . Another approach involves the use of S-methylisothiourea, which has been shown to be an efficient guanidylating agent .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques that optimize yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N-[(oxolan-2-yl)methyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The guanidine group can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted guanidine compounds .
Scientific Research Applications
N-[(oxolan-2-yl)methyl]guanidine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(oxolan-2-yl)methyl]guanidine include other guanidine derivatives such as:
- N-methyl-N’-[(oxolan-3-yl)methyl]guanidine
- N,N’-disubstituted guanidines
- Cyclic guanidines like 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines .
Uniqueness
This compound is unique due to its specific structure, which includes an oxolane ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2-(oxolan-2-ylmethyl)guanidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O/c7-6(8)9-4-5-2-1-3-10-5/h5H,1-4H2,(H4,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMZRAJYIBXOSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN=C(N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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